molecular formula C21H18N6O2 B2638412 N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396877-88-5

N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2638412
CAS No.: 1396877-88-5
M. Wt: 386.415
InChI Key: QOZXXWXDDXKYMW-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of benzyl, methoxyphenyl, and pyridinyl groups further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-methoxybenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 2-(4-methoxyphenyl)-2H-tetrazole.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction. Pyridine-2-amine can be reacted with the tetrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Benzylation: The final step involves the benzylation of the amide nitrogen. This can be achieved by reacting the intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further functionalization.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Aminated products.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide serves as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the development of new synthetic pathways.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets can be exploited to develop drugs for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to therapeutic effects. The benzyl and pyridinyl groups further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-hydroxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide
  • N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-3-yl)-2H-tetrazole-5-carboxamide
  • N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-thiocarboxamide

Uniqueness

N-benzyl-2-(4-methoxyphenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the pyridinyl group provides additional binding sites for molecular interactions. This combination makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-benzyl-2-(4-methoxyphenyl)-N-pyridin-2-yltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-29-18-12-10-17(11-13-18)27-24-20(23-25-27)21(28)26(19-9-5-6-14-22-19)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZXXWXDDXKYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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